molecular formula C15H11N7O B3003626 3-Phenyl-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine CAS No. 892765-86-5

3-Phenyl-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine

Cat. No. B3003626
CAS RN: 892765-86-5
M. Wt: 305.301
InChI Key: HHNGBVNFGWJWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-Phenyl-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine” is a complex organic molecule. It has been mentioned in the context of mononuclear copper (i) complexes bearing a similar ligand . These complexes have been synthesized and studied for their luminescent properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, mononuclear copper (i) complexes bearing a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand have been prepared by reacting CuX (X = Cl, Br, I), L and PPh3 in a molar ratio of 1:1:2 in MeCN solutions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using crystallography and density functional theory calculations . For example, mononuclear copper (i) complexes based on a similar ligand have been found to exhibit blue light emission in solutions and bright green emission in the crystal state .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of CuX (X = Cl, Br, I), L and PPh3 in a molar ratio of 1:1:2 in MeCN solutions leads to the formation of mononuclear copper (i) complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, mononuclear copper (i) complexes based on a similar ligand have been found to exhibit blue light emission in solutions and bright green emission in the crystal state .

Scientific Research Applications

Cancer Research

This compound has shown potential in cancer research due to its structural similarity to molecules that interact with various biological targets. The imidazole ring, a component of this compound, is known for its presence in substances with antitumor properties . Researchers have designed derivatives of this compound to inhibit EGFR kinase, which plays a crucial role in the proliferation of cancer cells .

Neuroprotective Agents

The compound’s ability to modulate biological pathways has made it a candidate for the development of neuroprotective agents. Studies have focused on designing new compounds based on this structure to gather more data for neuroprotective applications .

Antimicrobial Activity

Compounds containing the imidazole moiety, like our compound of interest, are known to exhibit a broad range of antimicrobial activities. This includes antibacterial, antifungal, and antiviral properties, making them valuable in the development of new antimicrobial agents .

Chemical Synthesis

As a versatile synthon, this compound is used in chemical synthesis to create a variety of complex molecules. Its reactive sites enable it to participate in multiple types of chemical reactions, aiding in the synthesis of diverse organic compounds .

Drug Development

The compound’s structure is conducive to modification, making it a valuable precursor in the synthesis of drugs. Its imidazole ring is a common feature in many pharmaceuticals, including those with anti-inflammatory and antipyretic effects .

Safety and Hazards

The safety and hazards associated with similar compounds have been reported. For instance, certain compounds have been classified as having acute toxicity and skin and eye irritancy .

Future Directions

The future directions of research involving similar compounds have been suggested. For example, the use of such compounds in OLED heterostructures has resulted in high-performing green-emitting devices . This suggests potential applications in the field of optoelectronics.

properties

IUPAC Name

3-phenyl-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O/c16-13-12(19-21-22(13)11-4-2-1-3-5-11)15-18-14(20-23-15)10-6-8-17-9-7-10/h1-9H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNGBVNFGWJWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.